2,4-二溴雌酮

描述

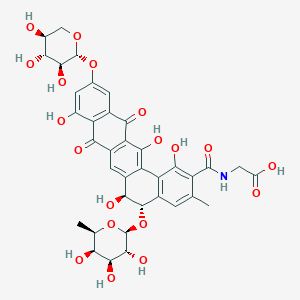

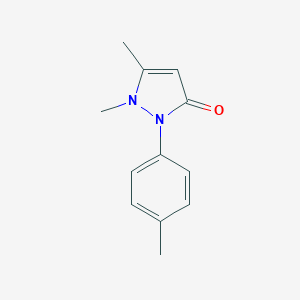

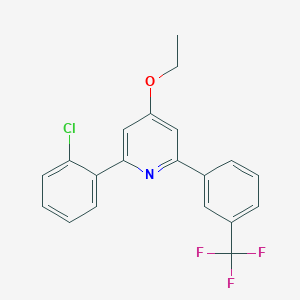

2,4-Dibromo estrone is a brominated derivative of the steroid hormone estrone. Estrone is one of the three naturally occurring estrogens, which are critical for various biological processes in the human body, particularly in the female reproductive system. The dibromination at positions 2 and 4 on the estrone molecule indicates the addition of bromine atoms, which can significantly alter the chemical and biological properties of the compound.

Synthesis Analysis

The synthesis of 2,4-dibromo estrone derivatives has been described in the literature. Specifically, the preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17β-diol 3,17-diacetate, a precursor of radiolabeled estradiol, has been detailed. This compound is synthesized for the purpose of quantitatively determining estradiol receptors, which are important for understanding estrogen signaling pathways . Additionally, 6-alkoxy compounds related to this dibromo estrone derivative have been prepared and investigated, although the specific details of these compounds are not provided in the abstracts .

Molecular Structure Analysis

The molecular structure of 2,4-dibromo estrone derivatives, such as the 2,4-bis(bromomethyl)-estrone methyl ether, includes two reactive bromomethyl groups. These groups are capable of undergoing chemical reactions with various amino acids like cysteine, tryptophan, and histidine, as well as with compounds containing sulfhydryl groups . The presence of these bromomethyl groups is indicative of the compound's potential for bifunctional alkylation, which can be a significant factor in its biological activity.

Chemical Reactions Analysis

2,4-Bis(bromomethyl)-estrone methyl ether reacts with amino acids and sulfhydryl-containing compounds under physiological conditions (0.05 M phosphate buffer pH 7.0). The stoichiometry of its reaction with cysteine has been analyzed, confirming the presence of two reactive bromomethyl groups in the compound . These reactions are important for understanding the compound's interaction with biological molecules and its potential use in biochemical research.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4-dibromo estrone derivatives are not detailed in the provided abstracts, the presence of bromine atoms is known to influence such properties. Bromine is a heavy atom that can impact the molecular weight, polarity, and reactivity of the compound. The antiestrogenic activity of 2,4-bis(bromomethyl)-estrone methyl ether has been evaluated, showing that it lacks estrogenic activity but possesses a significant and persistent antiestrogenic effect. This effect was demonstrated by its influence on uterine glucose-6-phosphate dehydrogenase activity in ovariectomized rats .

科学研究应用

光催化去除水

已使用光催化研究了从水和废水中去除雌酮,包括其衍生物(如 2,4-二溴雌酮)。该过程在特定条件下可有效降解或去除雌酮。影响此方法效率的关键因素包括催化剂的负载和类型、所用辐射的波长和水的 pH 值。这种去除至关重要,因为雌酮被归类为内分泌干扰化合物 (EDC),它会对人类和野生动物内分泌系统产生不利影响 (Sánchez-Barbosa、Villagran-Sánchez 和 Armenise-Gil,2019)。

对造血微环境的影响

研究表明,雌酮,包括其变体,如 2,4-二溴雌酮,会影响造血微环境和成骨。它已被用于实验模型中来研究骨髓纤维化,这是一种以骨髓纤维化和髓外髓细胞生成为特征的疾病。这些模型为人类骨髓纤维化和在该疾病发展过程中破坏造血的潜在机制提供了见解 (Almazov、Ivasenko 和 Zaritskii,1990)。

抗乳腺癌活性

雌酮的某些衍生物,如 2,4-二溴雌酮,已被探索其抗乳腺癌活性。合成的雌酮衍生物已显示出减少肿瘤体积和抑制乳腺癌细胞生长的潜力。这包括体外和体内研究,表明这些化合物作为抗癌剂的潜力 (Amr 等,2018)。

分子识别和分离

分子印迹聚合物 (MIP) 在雌酮识别中的应用是另一个研究领域。这些结合了磁性纳米颗粒的 MIP 被设计用于雌酮的特异性识别和生化分离。这项技术对于生物化学和制药学中的应用非常重要,其中需要选择性识别 2,4-二溴雌酮等特定分子 (Wang 等,2009)。

癌细胞的有丝分裂停滞和凋亡

研究还表明,雌酮的磺酰胺化衍生物,可能包括 2,4-二溴雌酮,对诱导人乳腺癌细胞的有丝分裂停滞和凋亡有不同的影响。发现这些衍生物比其母体化合物更有效地抑制细胞生长,并可能作为有效的抗癌剂 (MacCarthy-Morrogh 等,2000)。

属性

IUPAC Name |

(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,22H,2-7H2,1H3/t9-,10+,13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWYVIICKQEYPO-HIONPOMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)

![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)